Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Overview
Description
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound with the molecular formula C5H7N3O3. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-oxadiazoles, have been studied for their anti-infective properties . These compounds were found to interact with the cysteine protease cruzain of Trypanosoma cruzi, a key enzyme in the life cycle of the parasite .
Pharmacokinetics
The compound’s lipophilicity (Log Po/w) is reported to be 1.7 (iLOGP), indicating its potential to cross biological membranes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate. It’s worth noting that the compound is reported to be very soluble, which could influence its behavior in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl chloroformate with 4-amino-1,2,5-oxadiazole-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at reflux temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted oxadiazoles .
Scientific Research Applications
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-amino-1,2,5-oxadiazole-3-carboxylic acid
- Ethyl 4-amino-1,2,4-oxadiazole-3-carboxylate
- 3-amino-4-azido-1,2,5-oxadiazole
Comparison: Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and a distinct spectrum of biological activities .
Properties
IUPAC Name |
ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-2-10-5(9)3-4(6)8-11-7-3/h2H2,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXJNHVAOUVZML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NON=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361344 | |
Record name | ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17376-63-5 | |
Record name | ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.